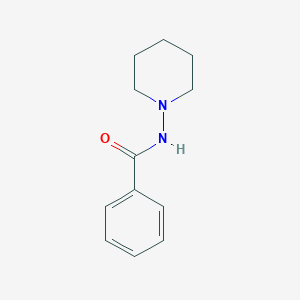

N-(piperidin-1-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

5454-07-9 |

|---|---|

Molecular Formula |

C12H16N2O |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-piperidin-1-ylbenzamide |

InChI |

InChI=1S/C12H16N2O/c15-12(11-7-3-1-4-8-11)13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,15) |

InChI Key |

ITNXJLXLFAFOHO-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-(piperidin-1-yl)benzamide

The synthesis of this compound is primarily achieved through amidation and condensation reactions.

Amidation Reactions and Coupling Strategies

Amidation reactions are a cornerstone for the formation of the amide bond in this compound. These methods typically involve the reaction of a benzoic acid derivative with N-aminopiperidine or piperidine (B6355638) itself.

One common approach is the use of coupling agents to facilitate the reaction between benzoic acid and piperidine. For instance, the use of triphenylphosphine (B44618) and N-chlorophthalimide in acetonitrile (B52724) has been reported for the synthesis of phenyl(piperidin-1-yl)methanone, another name for this compound, with a 45% yield. nih.govacs.org This method is part of a broader strategy for amide synthesis that involves the in-situ generation of chloro- and imido-phosphonium salts. nih.govacs.org

Another strategy involves the activation of benzoic acid, for example, by converting it to an acid chloride. The subsequent reaction with piperidine, often in the presence of a base like triethylamine (B128534) to neutralize the generated HCl, yields the desired amide. Variations of this method include the use of different solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

Biocatalytic approaches are also emerging. For example, the enzyme-catalyzed synthesis of N-(2-(piperidin-1-ylsulfonyl)benzyl)benzamide has been demonstrated, highlighting the potential for greener synthetic routes. rsc.org

The following table summarizes various amidation strategies for the synthesis of benzamide (B126) derivatives:

| Amine | Acid | Coupling Agent/Method | Solvent | Product | Yield | Reference |

| Piperidine | Benzoic Acid | Triphenylphosphine, N-chlorophthalimide | Acetonitrile | Phenyl(piperidin-1-yl)methanone | 45% | nih.govacs.org |

| 2-(Piperidin-1-yl)ethylamine | 4-Nitrobenzoic Acid | HATU, Microwave Irradiation | DMF | 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide | 90% | |

| Piperidine | 4-(Chlorosulfonyl)phenyl acetate | - | Dichloromethane | 4-(Piperidin-1-ylsulfonyl)benzoic acid | - | nih.gov |

| Benzylamine | Benzoic Acid | Triphenylphosphine, N-chlorophthalimide | Toluene | N-Benzylbenzamide | 83% | nih.gov |

Condensation Reactions Involving Piperidine

Condensation reactions provide an alternative route to this compound and its derivatives. A notable example is the Mannich-type condensation of a benzamide, piperidine, and a substituted benzaldehyde. tsijournals.com This one-pot reaction, typically refluxed in ethanol (B145695) for several hours, leads to the formation of N-((aryl)(piperidin-1-yl)methyl)benzamides. tsijournals.com For instance, the reaction of benzamide, piperidine, and p-tolualdehyde yields [N-(piperidin-1"-yl) (p-tolyl) methyl] benzamide. tsijournals.com

Another relevant condensation involves the reaction of 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile with (R)-3-amino-piperidine dihydrochloride (B599025) to produce a complex benzonitrile (B105546) derivative, showcasing the versatility of piperidine in condensation reactions. smolecule.com

Synthetic Approaches for Benzamide Moiety Derivatization

Modifications to the benzamide portion of this compound can be achieved through substitution reactions on the benzene (B151609) ring or alterations to the amide linkage itself.

Substitution Reactions on the Benzene Ring

The benzene ring of the benzamide moiety is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups.

Nitration: The introduction of a nitro group is a common transformation. For example, 2-nitro-5-(piperidin-1-yl)benzamide (B1303106) can be synthesized, which can then undergo further reactions. smolecule.com Similarly, 4-nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is prepared from 4-nitrobenzoic acid. The nitro group can subsequently be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst, opening up further derivatization possibilities. smolecule.com

Halogenation and Other Substitutions: The synthesis of derivatives with various substituents on the benzene ring has been explored. For example, compounds with chloro, methylsulfonyl, and other groups have been prepared. mdpi.com The Schotten-Baumann procedure, involving the reaction of an amine with an acid chloride, is a common method for creating these derivatives. nih.gov

The following table provides examples of substituted benzamide derivatives:

| Substituent on Benzene Ring | Starting Material | Reagent/Condition | Product | Reference |

| 2-Nitro, 5-Piperidin-1-yl | 2-Nitrobenzoic acid derivative | Piperidine | 2-Nitro-5-(piperidin-1-yl)benzamide | smolecule.com |

| 4-Nitro | 4-Nitrobenzoic acid | 2-(Piperidin-1-yl)ethylamine, HATU | 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide | |

| 2-Chloro, 4-Methylsulfonyl | 2-Chloro-4-(methylsulfonyl)benzoic acid | N-(3-(4-(4-Methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)amine, HATU | 2-Chloro-N-(3-(4-(4-methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)-4-(methylsulfonyl)benzamide | mdpi.com |

| 4-(Piperidin-1-ylsulfonyl) | 4-(Chlorosulfonyl)phenyl acetate | Piperidine | 4-(Piperidin-1-ylsulfonyl)benzoic acid | nih.gov |

Modifications of the Amide Linkage

While the core amide bond is generally stable, its chemical environment can be modified. One approach involves the synthesis of related structures, such as N-[(piperidin-1-yl)carbothioyl]benzamide, a thiourea (B124793) derivative. iucr.org This compound is synthesized by reacting benzoyl chloride with ammonium (B1175870) thiocyanate, followed by the addition of piperidine. iucr.org

Strategies for Structural Modifications on the Piperidine Ring

The piperidine ring offers numerous possibilities for structural modification, which can significantly influence the properties of the resulting compounds.

Systematic structure-activity relationship (SAR) studies often involve modifying the piperidine ring. nih.gov For instance, replacing the piperidine with other cyclic amines like morpholine (B109124) or N-methylpiperazine has been explored to assess the impact on biological activity. nih.gov

Furthermore, the piperidine ring can be a part of a more complex heterocyclic system. For example, derivatives have been synthesized where the piperidine is linked to other rings like quinazoline (B50416) or pyrrolo[2,3-b]pyridine. vulcanchem.comacs.org The synthesis of these more complex molecules often involves multi-step sequences where the piperidine moiety is introduced at a specific stage. acs.org

The introduction of substituents on the piperidine ring itself is another key strategy. For instance, the synthesis of compounds with a 3-aminopiperidine moiety has been reported. smolecule.comgoogle.com These modifications can introduce new functional groups and stereocenters, leading to a diverse range of analogs.

Ring Substitutions and Isomerization

The chemical diversity of this compound analogues is often expanded through substitution reactions on both the benzoyl and piperidine moieties.

On the benzoyl ring, electrophilic aromatic substitution can introduce a variety of functional groups. For instance, nitration of the benzene ring can yield compounds like 2-Nitro-5-(piperidin-1-yl)benzamide. The position of these substituents can be influenced by the existing amide group and any other groups present on the ring. smolecule.com Further modifications can be made to these substituents; for example, a nitro group can be reduced to an amine, which can then be subjected to a wide range of transformations.

Substitutions on the piperidine ring are also a key strategy for modifying the properties of these compounds. Alkylation at different positions of the piperidine ring has been explored. For example, the synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an epoxide precursor. researchgate.net These substituted piperidines can then be acylated to form the desired benzamide analogues. The introduction of substituents on the piperidine ring can create stereoisomers, and controlling the stereochemistry is often a critical aspect of the synthesis.

Isomerization, particularly Z/E isomerization around a double bond, can be a factor in certain derivatives. For instance, in (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(o-tolyl)prop-1-en-2-yl)benzamide, the Z-configuration is noted to be stabilized by intramolecular hydrogen bonding. vulcanchem.com Temperature control during synthesis and purification is crucial to prevent rearrangement to the E-isomer. vulcanchem.com

Heterocyclic Ring Incorporations Adjacent to Piperidine

The fusion or attachment of additional heterocyclic rings to the piperidine moiety of this compound can significantly alter the molecule's three-dimensional shape and biological activity.

One approach involves the synthesis of spirocyclic systems, where one atom of the piperidine ring is shared with another ring. A notable example is the synthesis of an analogue of the DPP-4 inhibitor Alogliptin, which features a spirocyclopropyl group on the piperidine ring. beilstein-journals.org The synthetic strategy involved constructing the cyclopropyl (B3062369) ring before the assembly of the piperidine ring itself. beilstein-journals.org Another example involves the creation of spirobenzopyran structures linked to a piperidine ring, which were then further functionalized in a parallel synthesis format. mdpi.com

Furthermore, other heterocyclic systems can be directly linked to the piperidine ring. For instance, pyrazine (B50134) rings have been attached to the piperidine moiety. In one synthesis, a substituted pyrazine was coupled to a benzamide precursor, followed by linkage to the piperidine nitrogen. Similarly, pyrazole (B372694) and nicotinamide (B372718) moieties have been incorporated into structures containing a piperidine-benzyl group. evitachem.com The synthesis of these complex molecules often involves multi-step sequences, including coupling reactions facilitated by agents like N,N'-dicyclohexylcarbodiimide (DCC). evitachem.com

Advanced Synthetic Techniques in Benzamide-Piperidine Chemistry

To improve efficiency and expand the chemical space of this compound libraries, advanced synthetic methodologies are employed.

Catalytic Methods for Enhanced Synthesis

Catalysis plays a crucial role in the efficient N-acylation of piperidine derivatives and in the construction of the core scaffold. Various catalysts have been reported for the N-acylation of amines, including Lewis acids and heterogeneous catalysts. orientjchem.org For instance, acetic acid has been shown to be an effective catalyst for the N-acylation of amines using esters as the acylating agent. rsc.org This method offers a cheaper and simpler alternative to more complex catalytic systems. rsc.org

Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures. mdpi.com This methodology allows for the generation of acyl radicals from precursors like acyl chlorides under mild conditions, which can then participate in cyclization reactions to form various heterocyclic systems. mdpi.com While direct application to this compound is not explicitly detailed in the provided results, the principles could be applied to construct complex analogues.

Parallel Synthesis and Library Generation

Parallel synthesis is a key technology for rapidly generating large numbers of structurally related compounds for screening purposes. This approach has been successfully applied to the synthesis of piperidine and benzamide libraries.

One strategy involves the use of solid-phase synthesis, where one of the reactants is attached to a polymer support. This facilitates purification as excess reagents and by-products can be washed away. Ellman's pioneering work on the solid-phase synthesis of a benzodiazepine (B76468) library demonstrated the power of this approach for creating small molecule arrays. uniroma1.it Similar principles have been applied to generate libraries of piperidine derivatives. nih.gov For example, a solid-phase parallel synthesis of 2,6-difunctionalized 2H-benzopyrans has been developed, yielding a 2,000-member library. mdpi.com

Solution-phase parallel synthesis is also a valuable technique. A method for the neat reaction of carboxylic acid methyl esters and amines has been developed for the efficient parallel synthesis of amide libraries. academie-sciences.fr This approach avoids the use of solvents and activating reagents, making it a more environmentally friendly and cost-effective method. academie-sciences.fr By reacting a scaffold containing a methyl ester with a variety of amines, a library of amides can be generated. academie-sciences.fr

Analytical Techniques for Structural Elucidation of this compound Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound and its analogues. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to confirm the connectivity and stereochemistry of these molecules.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For example, in a series of N-(3-(4-(4-Methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide derivatives, the aromatic protons typically appear in the range of δ 6.7-7.9 ppm, while the protons on the piperidine and piperazine (B1678402) rings resonate at higher fields. mdpi.com The coupling patterns (multiplicities) of the signals can help to determine the relative positions of the protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Dynamic NMR studies can also be performed to investigate conformational changes, such as the restricted rotation around the amide C-N bond. researchgate.net Variable-temperature NMR experiments can be used to determine the energy barriers for these processes. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound, with the molecular formula C₁₂H₁₆N₂O, the exact molecular weight is calculated to be 204.1263 g/mol . nih.gov

In a typical mass spectrometry experiment, the molecule is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. Analysis of these fragments provides a "fingerprint" of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available. nih.gov In this technique, the compound is first passed through a gas chromatograph to separate it from other components before it enters the mass spectrometer. The instrument used for this analysis was a MAT 311 mass spectrometer. nih.gov While the full fragmentation pattern is not detailed in the provided sources, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Exact Mass | 204.126263138 Da |

Source: PubChem. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the functional groups and conjugated systems within a molecule, respectively.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. While a specific experimental IR spectrum for this compound is not available in the cited literature, the expected characteristic absorption bands can be predicted based on its structure, which includes an amide group, a benzene ring, and a piperidine ring. For analogous benzamide derivatives, strong absorption bands for the carbonyl (C=O) stretching vibration of the amide group are typically observed in the region of 1650-1680 cm⁻¹. smolecule.com Other expected peaks would include N-H stretching, C-N stretching, and aromatic C-H stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with conjugated systems, such as the benzene ring in this compound. The benzoyl group (benzene ring attached to a carbonyl group) is the primary chromophore in this molecule. Research on similar benzamide structures shows that the primary absorption band, corresponding to π→π* transitions within the substituted benzene ring, typically occurs in the 250-280 nm region. smolecule.com

X-ray Crystallography for Molecular Structure Determination

There are no published crystallographic data for the specific compound this compound in the provided search results. However, crystallographic studies on closely related benzamide derivatives consistently reveal common structural features. For instance, in numerous N-substituted benzamides containing a piperidine ring, the six-membered piperidine ring is found to adopt a thermodynamically stable chair conformation. nih.govwho.intscienceopen.com The analysis of derivatives also allows for the determination of the dihedral angle between the plane of the benzene ring and the piperidine ring. For example, in 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, this angle is 31.63 (1)°, while in 4-chloro-N-[2-(piperidin-1-yl)eth-yl]benzamide monohydrate, it is 41.64 (1)°. who.intscienceopen.com Such data, while not directly applicable to the title compound, illustrates the type of detailed structural information that can be obtained once suitable crystals are grown and analyzed.

Structure Activity Relationship Sar Studies of N Piperidin 1 Yl Benzamide Analogues

Comprehensive SAR Analysis of Benzene (B151609) Ring Substituents

The benzene ring of the N-(piperidin-1-yl)benzamide core offers a versatile platform for structural modification. The nature, position, and number of substituents on this aromatic ring can profoundly impact the molecule's interaction with biological targets.

Electronic and Steric Effects of Substitutions

The electronic properties of substituents on the benzamide (B126) ring play a critical role in modulating biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the aromatic ring and the amide functionality, thereby influencing binding affinities.

For instance, the presence of an electron-withdrawing nitro group at the para-position can enhance a compound's interaction with biological targets. This enhancement may be attributed to the ability of the nitro group to participate in bioreduction, forming reactive intermediates that can interact with cellular components. Similarly, other electron-withdrawing groups like chlorine have been shown to enhance binding to electron-deficient targets such as ion channels. In a series of N-(piperidin-4-yl)benzamide derivatives evaluated for antitumor activity, the presence of a chlorine or hydroxyl group at the para-position on the phenyl ring significantly enhanced activity. researchgate.net

Conversely, electron-donating groups can also positively influence activity. The amino group, a strong electron-donating substituent, can increase electron density in the aromatic system through resonance, which can modulate electronic absorption properties and potentially enhance binding to specific receptors. smolecule.com

Steric factors also exert a significant influence. Bulky substituents can create steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding pocket. In some cases, increasing the size of a substituent can lead to a loss of activity. nih.gov

Table 1: Effect of Benzene Ring Substituents on Biological Activity

| Substituent | Position | Electronic Effect | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | para | Electron-Withdrawing | Enhanced interaction with biological targets. | |

| Chlorine (Cl) | para | Electron-Withdrawing | Enhanced antitumor activity. | researchgate.net |

| Hydroxyl (OH) | para | Electron-Donating | Significantly enhanced antitumor activity. | researchgate.net |

| Amino (NH₂) | para | Electron-Donating | Strong electron-donating nature can modulate electronic properties. | smolecule.com |

Positional Effects on Biological Activity

The position of a substituent on the benzene ring is as crucial as its electronic and steric nature. Studies have consistently shown that para-substituted benzamides often exhibit superior biological activities compared to their ortho- or meta-substituted counterparts. This preference is likely due to reduced steric interference and an optimal spatial orientation for binding to target proteins. The para-position allows for maximum spatial separation between the substituent and the piperidine (B6355638) ring, enabling independent optimization of interactions at distinct binding sites.

However, there are exceptions where meta-substitution is favored. For example, in a study of dopamine (B1211576) D4 receptor ligands, enhanced binding affinity was observed for substituted benzamides with a polar hydrogen-bond accepting meta-substituent. nih.gov This highlights that the optimal substitution pattern is highly dependent on the specific biological target.

Impact of Piperidine Ring Modifications on SAR

The piperidine ring is another key component of the this compound scaffold that is frequently modified to fine-tune pharmacological properties.

Substitutions on the Piperidine Nitrogen and Carbon Atoms

Substitutions on both the nitrogen and carbon atoms of the piperidine ring can dramatically alter a compound's biological profile. The piperidine moiety can enhance a compound's ability to cross biological membranes.

In the context of CCR3 antagonists, an N-(alkyl)benzylpiperidine was identified as an essential pharmacophore. acs.org Further introduction of N-(ureidoalkyl) substituents significantly improved binding potency. acs.org In another study, replacing a benzyl (B1604629) substituent on the piperidine nitrogen with a hydrogen, methyl, or cyclohexyl group reduced antiviral activity. nih.gov

Substituents on the carbon atoms of the piperidine ring also play a significant role. For instance, a 4-methyl substituent on the piperidine ring preferentially occupies an equatorial position to minimize steric strain. smolecule.com In a series of inhibitors of the presynaptic choline (B1196258) transporter, 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov However, the SAR around this portion was found to be quite narrow, as bulky substituents like cyclohexyl and cyclopentyl were inactive. nih.gov

Table 2: Impact of Piperidine Ring Modifications

| Modification | Location | Effect | Reference |

|---|---|---|---|

| N-benzyl to H, methyl, or cyclohexyl | Piperidine Nitrogen | Reduced antiviral activity. | nih.gov |

| Introduction of N-(ureidoalkyl) group | Piperidine Nitrogen | Improved binding potency for CCR3. | acs.org |

| 4-methyl group | Piperidine Carbon | Adopts an equatorial position, minimizing steric strain. | smolecule.com |

| Cyclohexyl or cyclopentyl group | 3-position ether linkage | Inactive as choline transporter inhibitors. | nih.gov |

Role of the Amide Linker and Side Chain Variations in SAR

The amide linker connecting the benzoyl and piperidinyl moieties is a crucial structural element. Its ability to form hydrogen bonds is a key feature in molecular recognition. nih.gov The secondary carboxamide linker, with its -NH and carbonyl groups, is often critical for activity and potency. researchgate.net

Variations in the side chain attached to the core structure can also lead to significant changes in biological activity. In some instances, increasing the chain length of a substituent can result in decreased potency, suggesting steric hindrance at the receptor binding pocket. nih.gov In other cases, modifications to a side chain can be well-tolerated. For example, in a series of anti-tubercular agents, many analogues with different side chain lengths and conformations showed good potency. researchgate.net However, the introduction of a polar character in the side chain was found to be unfavorable for anti-tubercular activity. researchgate.net

Bioisosteric replacement of the amide bond with other functional groups, such as a 1,2,3-triazole, has been explored as a strategy to improve metabolic stability while maintaining or enhancing biological activity. nih.gov

Pharmacophore Modeling and Rational Design Principles for Optimized Analogues

Pharmacophore modeling is a cornerstone in the rational design of novel this compound analogues, enabling the identification of essential structural features required for biological activity. This computational approach distills the key steric and electronic properties of active molecules into a three-dimensional model, guiding the design of new compounds with enhanced potency and selectivity.

The development of a pharmacophore model for this compound derivatives typically begins with the identification of a set of active ligands. For instance, in the discovery of negative allosteric modulators (NAMs) for nicotinic acetylcholine (B1216132) receptors (nAChRs), a pharmacophore model was generated from four known subtype-selective NAMs. nih.gov This model highlighted critical features: a carbonyl group attached to an aryl ring and a six-membered ring at the ortho position. nih.gov Subsequent virtual screening identified (5-amino-N-(6-methylpyridin-2-yl)-2-(piperidin-1-yl)benzamide) as a hit that shared these structural features. nih.gov

Key principles in the rational design of these analogues often involve modifying specific moieties to probe their interaction with the target protein. Docking studies, a form of structure-based design, provide insight into the specific binding modes. For example, in the design of acetylcholinesterase (AChE) inhibitors based on the N-(2-(piperidine-1-yl)ethyl)benzamide scaffold, molecular docking revealed a significant hydrogen bond between the carbonyl group of the benzamide and the amino acid residue Tyrosine 121 in the enzyme's active site. nih.gov This interaction is crucial for inhibitory activity.

The general pharmacophore for ligands targeting receptors like the sigma-1 receptor, where piperidine is a hallmark feature, often includes a basic nitrogen atom and hydrophobic regions. researchgate.netacs.org The conformational flexibility of the molecule, particularly the number of rotatable bonds, is also a critical parameter considered in design, as it influences the compound's ability to adopt the optimal conformation for receptor binding. pharmacophorejournal.com

The rational design process is iterative. It involves synthesizing analogues based on the pharmacophore model, evaluating their biological activity, and feeding the results back to refine the model. For example, in the development of GPR119 agonists, N-(piperidine-4-yl)benzamide was identified as a key pharmacophore, and subsequent derivatives were designed and synthesized to optimize receptor binding and bioavailability. connectjournals.com Similarly, for potential anti-Alzheimer's agents, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized, with substitutions on the benzoyl ring. nih.gov The derivative with a fluorine atom at the ortho position (compound 5d) emerged as the most potent, demonstrating superior activity compared to the reference drug, donepezil (B133215). nih.gov This highlights the importance of electronic and steric effects of substituents on the benzoyl ring in modulating activity.

| Pharmacophoric Feature | Description | Role in Binding | Relevant Target Examples |

| Benzamide Carbonyl | The oxygen atom of the C=O group. | Acts as a hydrogen bond acceptor. nih.gov | Acetylcholinesterase (AChE) nih.gov |

| Piperidine Nitrogen | The basic nitrogen atom within the piperidine ring. | Can form hydrogen bonds or ionic interactions. acs.org | Sigma-1 Receptor, Histamine (B1213489) H3 Receptor acs.org |

| Aromatic Ring (Benzoyl) | The phenyl group of the benzamide moiety. | Engages in hydrophobic or π-π stacking interactions. nih.gov | Nicotinic Acetylcholine Receptors (nAChRs) nih.gov |

| Ortho-substituent on Benzoyl Ring | A functional group at the position adjacent to the amide linker. | Can provide steric hindrance or additional interaction points to enhance selectivity. nih.gov | Nicotinic Acetylcholine Receptors (nAChRs) nih.gov |

| Substituents on Piperidine Ring | Functional groups attached to the piperidine scaffold. | Can modulate affinity, selectivity, and pharmacokinetic properties. nih.gov | 5-HT4 Receptor nih.gov |

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and biological properties of a lead compound without significantly altering its core structure, thereby improving potency, selectivity, or pharmacokinetic profiles. Within the this compound scaffold, several key components are amenable to such modifications, including the central amide bond, the piperidine ring, and the benzoyl moiety's phenyl ring.

Amide Bond Replacements: The amide bond is a critical linker, but it can be susceptible to metabolic cleavage by proteases. Replacing it with more stable bioisosteres is a common optimization strategy. Various five-membered heterocyclic rings are well-known amide surrogates. For example, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles have been successfully used to replace amide moieties, providing potent inhibitors in different therapeutic areas. nih.gov Another prominent replacement is the 1,2,3-triazole ring, which can be synthesized efficiently via "click chemistry" and maintains a similar spatial arrangement of substituents as the parent amide. nih.gov Other bioisosteres for the amide group include thioamides, selenoamides, ureas, and sulfonamides, each conferring different electronic and geometric properties to the molecule. mdpi.com For instance, replacing the amide with a thioamide or selenoamide in certain benzamide analogues resulted in a significant increase in anthelmintic activity against C. elegans. mdpi.com

Piperidine Ring Replacements: The piperidine ring is a crucial pharmacophoric element in many biologically active compounds, often contributing to receptor affinity and favorable physical properties. researchgate.net However, modifying this part of the scaffold can be beneficial for fine-tuning activity or exploring new intellectual property space. One validated bioisostere for the piperidine ring is 1-azaspiro[3.3]heptane. enamine.net This spirocyclic system was incorporated into the anesthetic drug bupivacaine (B1668057) in place of the piperidine fragment, resulting in a new analogue with high activity. enamine.net Comparing piperidine-containing compounds with piperazine (B1678402) analogues often reveals significant differences in receptor affinity, which can be attributed to changes in protonation state and basicity at physiological pH. acs.org

Benzoyl Phenyl Ring Replacements: The phenyl ring of the benzoyl group is a common site for modification, but it can also be replaced entirely. Saturated bioisosteres like bicyclo[1.1.1]pentane and spiro[3.3]heptane have been used as replacements for para- and meta-substituted benzene rings, respectively. enamine.net These "saturated benzene bioisosteres" offer a three-dimensional exit vector for substituents, which can lead to novel interactions with the target protein. Heterocyclic rings are also frequently used as replacements. In studies on σ receptor ligands, replacing the phenyl ring of an N-(1-benzylpiperidin-4-yl)arylacetamide with a thiophene, naphthyl, or indole (B1671886) ring had no significant effect on σ1 receptor affinity, demonstrating the structural tolerance at this position. researchgate.net In contrast, replacing it with an imidazole (B134444) or pyridyl ring led to a substantial loss in affinity. researchgate.net Azobenzene can also serve as a bioisosteric replacement for an N-aryl benzamide, exchanging the hydrogen bond donor and acceptors of the amide for the two acceptors of the azo bond. wiley.com

| Scaffold Moiety | Bioisosteric Replacement | Rationale / Outcome | Reference Example |

| Amide Bond | Thioamide / Selenoamide | Increased biological activity. mdpi.com | Anthelmintic benzamides mdpi.com |

| Amide Bond | 1,2,4-Oxadiazole (B8745197) | Improved metabolic stability while maintaining potency. nih.gov | DPP-4 inhibitors nih.gov |

| Amide Bond | 1,2,3-Triazole | Mimics amide bond geometry; accessible via click chemistry. nih.gov | D3-R selective ligands nih.gov |

| Amide Bond | Sulfonamide | Increases hydrophobicity and solubility. mdpi.com | Protease inhibitors mdpi.com |

| Piperidine Ring | 1-Azaspiro[3.3]heptane | Creates novel, patent-free analogues with retained activity. enamine.net | Bupivacaine analogue enamine.net |

| Piperidine Ring | Piperazine | Alters basicity and protonation state, significantly impacting receptor affinity. acs.org | Histamine H3/Sigma-1 receptor ligands acs.org |

| Benzoyl Phenyl Ring | Thiophene, Naphthyl, Indole | Maintained high affinity for the target receptor. researchgate.net | Sigma-1 receptor ligands researchgate.net |

| Benzoyl Phenyl Ring | Spiro[3.3]heptane | Acts as a saturated bioisostere, providing non-coplanar exit vectors. enamine.net | Sonidegib analogue enamine.net |

| Benzoyl Phenyl Ring | Azobenzene | Functions as a photoswitchable replacement. wiley.com | Photopharmacology wiley.com |

Pharmacological Profiling and Biological Evaluation

In Vitro Pharmacological Investigations of N-(piperidin-1-yl)benzamide and its Analogues

The this compound scaffold and its derivatives represent a versatile class of compounds that have been extensively studied for their interactions with a wide array of biological targets. The inherent structural features of the benzamide (B126) and piperidine (B6355638) rings allow for systematic modifications, leading to the development of ligands with high affinity and selectivity for various receptors. In vitro pharmacological investigations, particularly receptor binding assays, have been crucial in identifying the primary molecular targets of these compounds and elucidating their structure-activity relationships (SAR).

The following sections detail the binding affinity profiles of this compound analogues at several key central nervous system (CNS) receptors. These investigations utilize radioligand binding assays to determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which are measures of a ligand's affinity for a specific receptor.

While the benzamide moiety is a known pharmacophore for dopamine (B1211576) D2 receptor antagonists, the affinity of this compound analogues for these receptors can vary significantly based on their structural modifications. Some analogues have been specifically designed to target D2 receptors, while for others, D2 receptor affinity is assessed as part of a broader selectivity panel.

Research into a series of (N-benzylpiperidin-4-yl)- and (9-azabicyclo[3.3.1]nonan-3-beta-yl)benzamides revealed compounds with high selectivity for D2 receptors. nih.gov For instance, 2,3-dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide was identified as a selective ligand suitable for in vivo studies of D2 receptors. nih.gov Conversely, studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues, which are potent sigma receptor ligands, showed they had no significant binding affinity for dopamine D2 or D3 receptors. researchgate.net Another class of prokinetic agents, including 4-amino-5-chloro-N-[l-(3-fluoro-4-methoxybenzyl) piperidin-4-yl]- 2-(2-hydroxy ethoxy) benzamide hydrochloride dehydrate (KDR-5169), was designed to have a dual action, including antagonism of the D2 receptor. walshmedicalmedia.com

| Compound/Analogue | Receptor Subtype | Binding Affinity (Kᵢ/IC₅₀, nM) | Source |

| 2,3-dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide | D2 | Selective, specific Kᵢ not provided | nih.gov |

| N-(1-benzylpiperidin-4-yl)arylacetamide analogues | D2/D3 | No significant affinity | researchgate.net |

| KDR-5169 | D2 | Potent antagonist, specific Kᵢ not provided | walshmedicalmedia.com |

| Compound 35 (from Loza et al.) | D2 | pKᵢ = 6.25 | mdpi.com |

The this compound framework is prominent in the development of ligands for various serotonin (B10506) (5-HT) receptor subtypes, which are critical targets for neuropsychiatric and gastrointestinal disorders.

Lasmiditan (2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2yl]benzamide) is a highly selective 5-HT₁F receptor agonist with a Kᵢ value of 2.21 nM. nih.gov It shows over 470-fold selectivity for the 5-HT₁F receptor compared to the 5-HT₁B (Kᵢ = 1043 nM) and 5-HT₁D (Kᵢ = 1357 nM) subtypes. nih.gov Another series of N-[3-(1-methyl-piperidine-4-carbonyl)-phenyl]-benzamide derivatives also yielded selective 5-HT₁F agonists. researchgate.net

In the realm of 5-HT₄ receptors, certain N-[1-(1-substituted 4-piperidinyl)] benzamides have demonstrated potent prokinetic activity. For example, 4-Amino-N-[l-(4-aminobutyl)-4-piperidinylniethyl]-5-chloro-2-methoxy-benzamide exhibits a strong binding affinity for the 5-HT₄ receptor with an IC₅₀ of 6.47 nM. walshmedicalmedia.com

Furthermore, benzoylpiperidine derivatives have been investigated as ligands for 5-HT₂A and 5-HT₇ receptors. Compounds such as 63 and 64 (specific structures detailed in source) showed high affinity for both 5-HT₇ (Kᵢ = 2 nM for both) and 5-HT₂A receptors (Kᵢ = 4 nM and 27 nM, respectively). mdpi.com

| Compound/Analogue | Receptor Subtype | Binding Affinity (Kᵢ/IC₅₀, nM) | Source |

| Lasmiditan | 5-HT₁F | Kᵢ = 2.21 | nih.gov |

| Lasmiditan | 5-HT₁B | Kᵢ = 1043 | nih.gov |

| Lasmiditan | 5-HT₁D | Kᵢ = 1357 | nih.gov |

| LY334370 | 5-HT₁F | EC₅₀ = 2.13 | researchgate.net |

| 4-Amino-N-[l-(4-aminobutyl)-4-piperidinylniethyl]-5-chloro-2-methoxy-benzamide | 5-HT₄ | IC₅₀ = 6.47 | walshmedicalmedia.com |

| Compound 63 | 5-HT₇ | Kᵢ = 2 | mdpi.com |

| Compound 63 | 5-HT₂A | Kᵢ = 4 | mdpi.com |

| Compound 64 | 5-HT₇ | Kᵢ = 2 | mdpi.com |

| Compound 64 | 5-HT₂A | Kᵢ = 27 | mdpi.com |

| Compound 35 (from Loza et al.) | 5-HT₂A | pKᵢ = 8.04 | mdpi.com |

Sigma receptors, which are unique membrane-bound proteins, are a primary target for many this compound analogues. These compounds often exhibit high affinity and varying degrees of selectivity for the two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂).

A series of N-(1-benzylpiperidin-4-yl)arylacetamides were found to be potent σ₁ receptor ligands, generally displaying higher affinity for σ₁ versus σ₂ receptors. researchgate.net For example, N-(1-benzylpiperidin-4-yl)-phenylacetamide showed a Kᵢ of 3.9 nM for σ₁ and 240 nM for σ₂ receptors. researchgate.net Another analogue, LS-1-137, binds to the σ₁ receptor with a Kᵢ value of 3.2 nM and has 80-fold selectivity over the σ₂ receptor. researchgate.net

Radioiodinated benzamides have also been developed for imaging sigma receptors in tumors. aacrjournals.org PIMBA (N-[2-(1′-piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxy-benzamide) exhibited a high affinity for σ₁ sites (Kᵢ = 11.8 nM) and a more modest affinity for σ₂ sites (Kᵢ = 206 nM). aacrjournals.org Further research on fluoroalkylether substituted benzamides identified analogues with nanomolar binding affinities for both σ receptor subtypes, with one compound bearing a 2-fluoroethoxy substituent showing Kᵢ values of 6.26 nM for σ₁ and 10.2 nM for σ₂. nih.gov

| Compound/Analogue | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Source |

| N-(1-benzylpiperidin-4-yl)-phenylacetamide | σ₁ | 3.9 | researchgate.net |

| N-(1-benzylpiperidin-4-yl)-phenylacetamide | σ₂ | 240 | researchgate.net |

| LS-1-137 | σ₁ | 3.2 | researchgate.net |

| PIMBA | σ₁ | 11.8 | aacrjournals.org |

| PIMBA | σ₂ | 206 | aacrjournals.org |

| 2-fluoroethoxy substituted benzamide (3a ) | σ₁ | 6.26 | nih.gov |

| 2-fluoroethoxy substituted benzamide (3a ) | σ₂ | 10.2 | nih.gov |

The NOP receptor, an opioid-related receptor, has been targeted by complex this compound analogues for potential therapeutic applications in pain and other CNS disorders. Structure-activity relationship studies on derivatives of 1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide (B126068) led to the identification of highly potent and selective NOP receptor antagonists. researchgate.net One such derivative, compound 35 (C-35), which blends chemical features from different NOP ligands, demonstrated high affinity (pKᵢ = 9.14) and over 300-fold selectivity for the NOP receptor compared to classical opioid receptors. researchgate.net In functional assays, it behaved as a potent, competitive antagonist. researchgate.net The high affinity of these piperidine-based antagonists is attributed to a salt bridge interaction between the protonated piperidine nitrogen and the D130 residue of the NOP receptor. mdpi.com

| Compound/Analogue | Receptor Subtype | Binding Affinity (pKᵢ) | Source |

| Compound 35 (C-35) | NOP | 9.14 | researchgate.net |

Benzamide derivatives have been identified as modulators of neuronal nAChRs, which are implicated in cognitive function and various neurological disorders. Through virtual screening and subsequent synthesis, a class of benzamide analogues was discovered to act as negative allosteric modulators (NAMs) of nAChRs. nih.gov The lead compound, 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide, inhibited human α4β2 nAChR activity with an IC₅₀ value of 6.0 µM and showed a preference of approximately 5-fold over human α3β4 nAChRs. nih.gov Structure-activity relationship studies on 26 analogues provided insights into the chemical properties required for nAChR inhibition. nih.gov Another compound, (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide (PNU-282987), which contains a related amide structure, was identified as a potent and selective α7-nAChR agonist with a Kᵢ of 26 nM. acs.org

| Compound/Analogue | Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ) | Source |

| 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide | hα4β2 nAChR | IC₅₀ = 6.0 µM | nih.gov |

| PNU-282987 | α7-nAChR | Kᵢ = 26 nM | acs.org |

Target Identification and Receptor Binding Affinity Profiling

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2)

The nuclear hormone receptor RORC2 (also known as RORγt) has emerged as a significant target for therapeutic intervention in autoimmune diseases due to its role in the production of the pro-inflammatory cytokine IL-17. acs.orgnih.gov Small molecule inverse agonists of this receptor are sought after to reduce IL-17 production. acs.org Research into RORC2 inverse agonists has led to the development of complex derivatives of this compound.

One such derivative, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, was identified through high-throughput screening and subsequent optimization. acs.orgnih.gov This compound demonstrated potent and selective inverse agonism for RORC2. acs.org The optimization process involved strategies like structure-guided ligand conformational restriction and focusing on lipophilic efficiency to enhance potency and metabolic stability. nih.govacs.org The resulting compound not only showed high binding affinity for RORC2 but also effectively inhibited IL-17 production in Th17 cells with selectivity against the related RORA and RORB receptor isoforms. acs.orgnih.govresearchgate.net

The table below summarizes the activity of a key this compound derivative against RORC2.

| Compound Name | Target | Activity Type | pIC50 Range | Reference |

| 3-cyano-N-[1-methyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]-4-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-yl]benzamide | RORC2 | Inverse Agonist | 7.8 - 8.4 | guidetopharmacology.org |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Enzyme Inhibition Profiling

Derivatives of this compound have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. mui.ac.irnih.gov The core structure, containing a benzamide group and a piperidine ring, is designed to mimic aspects of established AChE inhibitors like donepezil (B133215). nih.gov

In one study, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized. mui.ac.irnih.gov The most active compound in this series, featuring a fluorine atom at the ortho position of the benzamide ring, exhibited potent AChE inhibition with an IC50 value significantly lower than the reference drug, donepezil. mui.ac.irnih.gov Molecular docking studies suggested that the carbonyl group of this derivative forms a crucial hydrogen bond with the amino acid tyrosine 121 within the active site of the AChE enzyme. mui.ac.irnih.gov

Another study focused on 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives. researchgate.net The most potent compound from this series, with a chlorine atom at the para position, also demonstrated strong AChE inhibitory activity, proving more effective than donepezil in the conducted assays. researchgate.netresearchgate.net

The following table presents the inhibitory activities of representative this compound derivatives against AChE.

| Derivative Class | Most Active Compound Substitution | AChE IC50 | Reference Drug (Donepezil) IC50 | Reference |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | ortho-Fluoro | 13 ± 2.1 nM | 0.6 ± 0.05 µM | mui.ac.irnih.gov |

| 4-benzamido-N-(1-benzylpiperidin-4-yl) benzamide derivatives | para-Chloro | 0.44 ± 0.1 µM | 6.4 ± 0.8 µM | researchgate.netresearchgate.net |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The benzamide structure is a well-known pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair and genomic stability. medchemexpress.comnih.gov PARP inhibitors have been successfully developed as anticancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.govnih.gov All FDA-approved PARP1 inhibitors incorporate a benzamide scaffold. researchgate.net While the broader class of benzamides are recognized as PARP inhibitors, specific studies focusing exclusively on the PARP inhibitory activity of the parent compound, this compound, are not extensively detailed in the reviewed literature. However, its structural similarity to known inhibitors suggests potential for activity. Research has led to the development of highly potent and selective PARP1 inhibitors that also feature a piperidine ring as part of their more complex structures. researchgate.net

Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the electron transport chain. Inhibitors of SDH have found significant application as fungicides in agriculture. researchgate.netresearchgate.net The pyrazole (B372694) carboxamide and N-phenylpropiolamide classes of compounds are prominent among SDH inhibitors. researchgate.net Research in this area has led to the synthesis of pyrazol-5-yl-benzamide derivatives as potential SDH inhibitors. researchgate.netacs.org These compounds have shown promising antifungal activities, with some exhibiting efficacy comparable to or greater than the commercial fungicide boscalid. researchgate.netacs.org Molecular docking studies indicate that these benzamide derivatives can form strong interactions with key amino acid residues in the active site of SDH. researchgate.net While these findings are significant for the benzamide class, direct evaluation of this compound for SDH inhibition was not found in the primary literature reviewed.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Cellular Pathway Modulation Studies

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). researchgate.netmdpi.com The activity of HIF-1 is primarily dependent on the stability of its alpha subunit, HIF-1α. mdpi.com Under hypoxic conditions, HIF-1α stabilization and translocation to the nucleus lead to the transcription of numerous genes involved in processes like angiogenesis, glucose metabolism, and cell survival. researchgate.netmdpi.comfrontiersin.org

Studies have investigated N-(piperidin-4-yl)benzamide derivatives as activators of the HIF-1 pathway. researchgate.net Certain derivatives were found to induce the expression of HIF-1α protein. researchgate.net This activation of the HIF-1α pathway subsequently led to the upregulation of downstream target genes, demonstrating the ability of this class of compounds to modulate this critical cellular signaling cascade. researchgate.net For instance, the activation of the HIF-1α pathway can, in turn, activate the TGF-β/SMAD3 pathway, which is involved in fibrosis. nih.gov

Cell Cycle Regulation and Arrest Mechanisms

Derivatives of this compound have demonstrated notable effects on cell cycle progression, a critical process in cancer proliferation. For instance, certain N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in HepG2 liver cancer cells. This is achieved by modulating the expression of key cell cycle regulators, including cyclin B1 and p53. The inhibition of cyclin B1 expression is a significant finding, as this protein is crucial for the transition from the G2 phase to mitosis. The induction of cell cycle arrest through a p53/p21-dependent pathway highlights a potential mechanism for the antitumor activity of these compounds.

Furthermore, research on N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has indicated its ability to cause cell cycle arrest, contributing to its cytotoxic effects on cancer cell lines. Similarly, N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. evitachem.com Inhibition of CDK2 activity can effectively suppress the proliferation of cancer cells. evitachem.com Histone deacetylase (HDAC) inhibitors containing a benzamide structure can also regulate gene expression and induce cell-cycle arrest. researchgate.net

Antimicrobial Efficacy Assessments (e.g., Antibacterial, Antifungal)

The this compound scaffold and its derivatives have shown promise as antimicrobial agents. Studies on benzamide derivatives have revealed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some of these compounds have been recorded in the range of 3.12 to 12.5 μg/mL.

Further research into 4-Piperidin-1-yl-benzoic acid substituted hydrazides has demonstrated their potential as antimicrobial agents. researchgate.net In vitro evaluations against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa, have shown significant efficacy for many of the tested compounds. researchgate.net Notably, some synthesized compounds exhibited moderate to good antimicrobial activity against several bacterial species and the fungus Candida albicans. researchgate.net

Investigations into benzofuran-based amidrazones containing a piperidine moiety have also revealed potent antimicrobial properties. These compounds demonstrated excellent growth inhibition against clinically isolated human fungal pathogens and significant potency against gram-positive bacteria when compared to standard drugs like Griseofulvin and Amoxicillin. nih.gov The synthesis of various N-(o-hydroxyphenyl) benzamides and their subsequent testing against Gram-positive and Gram-negative bacteria, as well as C. albicans, have also yielded compounds with notable antimicrobial activity. walshmedicalmedia.com

Anti-inflammatory Properties Assessment

The anti-inflammatory potential of this compound and its analogues has been a significant area of investigation. Certain piperidine derivatives have been shown to significantly inhibit the production of nitric oxide and tumor necrosis factor-alpha (TNF-α), key mediators in inflammatory pathways, with IC50 values ranging from 0.86 to 1.87 µM. Molecular docking studies suggest that compounds like 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide can effectively bind to proteins associated with inflammation.

Research on 2-Nitro-5-(piperidin-1-yl)benzamide (B1303106) and similar compounds has highlighted their potential as anti-inflammatory agents. smolecule.com In vitro studies have indicated that related compounds can inhibit enzymes such as cyclooxygenase (COX), which are central to the inflammatory response. smolecule.comdntb.gov.ua The design and synthesis of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides have been specifically aimed at exploring their anti-inflammatory properties through both in vitro and in silico approaches. dntb.gov.uacolab.wsjst.go.jp

A preclinical study on an analogue, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, demonstrated its ability to reduce skin inflammation in a mouse model of imiquimod-induced psoriasis. acs.org This effect is linked to its potent inhibition of IL-17 production in mouse-derived Th17 cells. acs.org

Antiproliferative Activity in Cell Lines

A significant body of research has focused on the antiproliferative effects of this compound analogues in various cancer cell lines. Derivatives of 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide have shown promise in inhibiting cancer cell proliferation. smolecule.com Similarly, N-(piperidine-4-yl)benzamide derivatives have demonstrated potent antitumor activity, with one compound exhibiting an IC50 value of 0.25 μM against HepG2 cells.

The antiproliferative activity of these compounds is often linked to their ability to inhibit specific enzymes or signaling pathways. For example, N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has been shown to inhibit Class I PI3-kinase enzymes, particularly the PI3K-alpha isoform, which is crucial for cell proliferation and survival. The well-known NAMPT inhibitor FK866, which contains a piperidine benzamide group, has shown anti-proliferative activity in pancreatic ductal adenocarcinoma (PDAC) cell lines. epfl.chnih.gov Analogues of FK866 have exhibited even greater potency, with IC50 values in the low nanomolar and even sub-nanomolar range against PDAC cells. epfl.chnih.gov

Furthermore, a series of 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy) benzyl]-1H-benzimidazole derivatives were evaluated for their cytotoxicity against human MCF-7 and MDA-MB-231 breast cancer cell lines, with one compound showing high cytostatic effects. d-nb.infonih.gov

Preclinical Biological Assessments of this compound Analogues

In Vivo Efficacy Models for Diverse Therapeutic Areas (e.g., Antitumor Activity, Antipsychotic Activity, Neurodegenerative Disorders)

The therapeutic potential of this compound analogues has been explored in various in vivo models. In the realm of oncology, PI3K/mTOR inhibitors have been shown to induce significant apoptosis in transgenic MYCN-driven neuroblastoma tumors, accompanied by the elimination of the MYCN protein. icr.ac.uk An orally bioavailable chemical probe, CCT251236, which is a bisamide, has demonstrated efficacy in a human ovarian carcinoma xenograft model. icr.ac.uk Furthermore, in vivo studies with a technetium-99m labeled benzamide analog showed high uptake and clear visualization of murine breast tumor xenografts. nih.gov

Beyond cancer, these analogues have been investigated for other therapeutic applications. For example, a series of N-[I-(1-substituted 4-piperidinyl] benzamides were tested for their effects on gastrointestinal motility in conscious dogs, indicating potential applications for prokinetic agents. walshmedicalmedia.com The benzamide scaffold is also a known component of drugs with antipsychotic activities.

Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarker analysis is crucial for understanding the in vivo effects of drug candidates. For this compound analogues, this has involved assessing their impact on specific molecular targets and pathways. For instance, the antitumor activity of certain PI3K/HDAC dual inhibitors has been linked to their ability to induce apoptosis in lymphoma cells. researchgate.net

In a preclinical model of skin inflammation, the efficacy of an RORC2 inverse agonist was supported by its potent inhibition of IL-17 production in mouse-derived Th17 cells. acs.org This demonstrates a clear link between the drug's mechanism of action and a measurable biological response. The development of PARP-1 inhibitors has also highlighted the importance of identifying relevant biomarkers to predict clinical response and understand mechanisms of resistance. acs.org Demonstrating intracellular protein target engagement is a critical step in the development of new chemical probes and potential therapeutics derived from the this compound scaffold. icr.ac.uk

Preclinical Receptor Occupancy Studies for this compound Remain Undisclosed in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the preclinical receptor occupancy of the specific chemical compound, this compound. Despite extensive searches for in vitro and in vivo studies, no specific data on its binding affinity, receptor target engagement, or visualization in preclinical models could be located.

Efforts to procure detailed research findings, including binding parameters such as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or data from imaging techniques like Positron Emission Tomography (PET) and autoradiography specifically for this compound, were unsuccessful.

The scientific literature contains a substantial body of research on various substituted benzamide derivatives, many of which incorporate a piperidine moiety. These studies often detail the synthesis and pharmacological profiling of compounds with modifications to the benzoyl or piperidine rings, which are investigated for their potential as ligands for a range of receptors, including sigma, dopamine, and serotonin receptors. However, this body of work does not provide specific data for the parent compound, this compound.

Consequently, without available research findings, it is not possible to construct a detailed pharmacological profile or generate data tables on the receptor occupancy of this compound as requested. The absence of such data in the public domain prevents a scientifically accurate discussion of its interactions with biological targets in preclinical models.

Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacological characteristics and receptor binding profile of this compound.

Molecular Mechanisms of Action

Elucidation of Ligand-Target Interactions

The interaction between a ligand like N-(piperidin-1-yl)benzamide and its biological target is the initial event that triggers a physiological response. This interaction is governed by the principles of molecular recognition, where the ligand fits into a specific binding site on the target protein.

Derivatives of this compound have been shown to interact with various biological targets through specific binding modes. For instance, a novel series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives has been evaluated for acetylcholinesterase (AChE) inhibitory activity. nih.gov Molecular docking studies of these compounds revealed that the carbonyl group of the benzamide (B126) moiety forms a significant hydrogen bond with the amino acid residue Tyrosine 121 in the active site of acetylcholinesterase. nih.gov The benzamide group is thought to mimic the aromatic character of the indanone ring found in the established AChE inhibitor, Donepezil (B133215). nih.gov

In another example, 3-Bromo-N-[4-(1-piperidinylmethyl)phenyl]benzamide acts as a dopamine (B1211576) antagonist by binding to dopamine receptors and preventing the action of the endogenous ligand, dopamine. evitachem.com The binding of these types of compounds is often characterized by a combination of hydrophobic, hydrogen bonding, π-interaction, and electrostatic interplays within the receptor's active site. nih.gov The piperidine (B6355638) ring itself is a common feature in ligands targeting neurological receptors and can be crucial for establishing these interactions. nih.gov

Beyond direct interaction at the primary (orthosteric) binding site, molecules based on the this compound scaffold can also function as allosteric modulators. These ligands bind to a topographically distinct site on a receptor, inducing a conformational change that alters the receptor's affinity or efficacy for its primary ligand. escholarship.orgnih.gov

This mechanism has been explored in several receptor systems:

Cannabinoid Receptor 1 (CB1): Allosteric modulators of the CB1 receptor have been identified that contain piperidinyl groups. escholarship.org Studies on related structures show that substituents on the phenyl ring can influence both the affinity and the efficacy of allosteric modulation. escholarship.org

Neuronal Nicotinic Receptors (nAChRs): Benzamide analogs have been identified as novel negative allosteric modulators (NAMs) of human neuronal nicotinic receptors. nih.gov These compounds inhibit the receptor's activity, with structure-activity relationship studies indicating that steric hindrance at the receptor-binding pocket influences potency. nih.gov

Metabotropic Glutamate Receptors (mGlus): The development of allosteric modulators for mGlus is a significant area of research for treating neurological disorders. nih.gov Various compounds, including those with benzamide structures, have been investigated as positive allosteric modulators (PAMs) for these receptors. nih.govscilit.com

Molecular Recognition and Specific Binding Modes

Downstream Signaling Cascade Activation or Inhibition

Research into the antitumor activities of N-(piperidine-4-yl)benzamide derivatives has demonstrated their ability to modulate genes involved in cell cycle control and apoptosis. researchgate.net In particular, certain derivatives were found to significantly impact key regulatory proteins. researchgate.net

One study showed that potent derivatives induced the expression of Hypoxia-Inducible Factor-1α (HIF-1α) protein. researchgate.net This was associated with an increase in its downstream target gene p21, a critical cell cycle inhibitor. researchgate.net Furthermore, these compounds upregulated the expression of cleaved caspase-3, an executive enzyme in the apoptosis cascade, thereby promoting tumor cell death. researchgate.net Another potent analog from this series was found to enhance the expression of both p21 and the tumor suppressor protein p53. researchgate.net The p53 protein is a crucial transcription factor that can activate p21 expression and initiate apoptosis, often involving the caspase cascade. nih.govijbs.com The coordinated upregulation of p53, p21, and cleaved caspase-3 points to a signaling pathway that forces cancer cells into cell cycle arrest and programmed cell death. researchgate.netnih.gov

| Compound Class | Modulated Gene/Protein | Observed Effect | Associated Cellular Process | Source |

|---|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivatives | p21 | Enhanced expression | Cell cycle arrest | researchgate.net |

| N-(piperidine-4-yl)benzamide derivatives | p53 | Enhanced expression | Tumor suppression, Apoptosis | researchgate.net |

| N-(piperidine-4-yl)benzamide derivatives | Cleaved Caspase-3 | Upregulated expression | Execution of apoptosis | researchgate.net |

The phosphorylation of proteins is a key mechanism for rapidly switching cellular processes on or off. AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism, and its activity is controlled by phosphorylation. mdpi.comuniprot.org

Gene Expression Modulation (e.g., p21, p53, cleaved caspase-3)

Structural Basis of Biological Activity through Co-crystallization Studies with Target Proteins

Understanding the precise three-dimensional arrangement of a ligand within its target's binding site is crucial for rational drug design. This is most definitively achieved through co-crystallization studies, where the ligand-protein complex is crystallized and its structure is solved using X-ray crystallography.

While crystal structures have been determined for derivatives such as 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate and 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, these studies primarily reveal the molecule's own conformation, including the chair conformation of the piperidine ring and intermolecular hydrogen bonding patterns. nih.govwho.int

Direct co-crystallization studies of the parent this compound with a specific protein target are not widely available in the reviewed literature. However, structural studies of more complex benzamide-based inhibitors provide valuable insights. For example, analysis of the AMPK inhibitor BAY-3827, which contains a benzamide moiety, shows that it occupies the ATP-binding site. mdpi.com One side of the benzamide group forms hydrogen bonds with the hinge region of the binding site, while the other side interacts with specific amino acid residues, altering the conformation of the nearby activation loop. mdpi.com Such studies provide a structural blueprint for how the this compound scaffold can achieve its biological activity by physically interacting with and influencing the structure of its protein targets.

Computational Chemistry and in Silico Approaches

Molecular Docking and Virtual Screening for Lead Discovery and Optimization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

In the search for new anti-Alzheimer's agents, molecular docking was employed to study a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives targeting the acetylcholinesterase (AChE) enzyme. mui.ac.irnih.gov The most potent compound from this series, a derivative with a fluorine substitution at the ortho position (compound 5d), was analyzed to understand its binding mechanism. mui.ac.irnih.govresearchgate.net Docking studies revealed that the carbonyl group of this compound forms a significant hydrogen bond with the amino acid residue Tyrosine 121 within the active site of AChE. mui.ac.irnih.govnih.gov

Virtual screening, which involves the computational screening of large libraries of compounds, has also been used to identify leads with the N-(piperidin-1-yl)benzamide scaffold. In one study, structure-based virtual screening led to the identification of 5-amino-N-(6-methylpyridin-2-yl)-2-(piperidin-l-yl)benzamide as a novel negative allosteric modulator of human α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Similarly, docking studies on indole-based benzamides featuring a piperidine (B6355638) moiety have been performed against the estrogen receptor alpha (ER-α) to predict binding modes for potential breast cancer therapy. pensoft.net Other research has utilized docking to investigate how derivatives like 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide interact with proteins associated with inflammation and how 2-Nitro-5-(piperidin-1-yl)benzamide (B1303106) binds to various biological targets. smolecule.com

| Derivative Class/Compound | Target Protein | Key Findings/Interactions | Reference |

| N-(2-(piperidin-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase (AChE) | Hydrogen bonding between the ligand's carbonyl group and Tyrosine 121. | mui.ac.ir, nih.gov |

| 5-amino-N-(6-methylpyridin-2-yl)-2-(piperidin-l-yl)benzamide | Nicotinic Acetylcholine Receptors (nAChRs) | Identified as a negative allosteric modulator through virtual screening. | nih.gov |

| Indole-based benzamides with piperidine | Estrogen Receptor Alpha (ER-α) | Docking used to anticipate binding modes for anticancer activity. | pensoft.net |

| 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide | Inflammation-related proteins | Docking used to understand mechanism of action. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead molecules.

A 3-Dimensional QSAR (3D-QSAR) study was conducted on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which are structurally related to the core this compound scaffold, to analyze their inhibitory activity against Rho-associated kinase-1 (ROCK1). peerj.com This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. peerj.com The resulting models showed good statistical significance and predictive power, which helped in generating contour maps to visualize favorable and unfavorable regions for substituent modifications to improve potency. peerj.com

QSAR studies have also been applied to other related series. For instance, a QSAR model was generated for a dataset of 77 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives to understand the physicochemical properties essential for their inhibitory activity against G protein-coupled receptor 6 (GPCR-6). scispace.comresearchgate.net Another study involved a QSAR analysis of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide (B126) derivatives as antiulcer agents. scispace.com These models are crucial for correlating the structural features of piperidine-containing benzamides with their observed biological activities.

| Compound Series | Target/Activity | QSAR Model Type | Key Statistical Parameters | Reference |

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 Inhibition | CoMFA | q² = 0.774, r² = 0.965, r²_pred = 0.703 | peerj.com |

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 Inhibition | CoMSIA | q² = 0.676, r² = 0.949, r²_pred = 0.548 | peerj.com |

| 3-(piperidin-1-yl)-...pyrazine (B50134) derivatives | GPCR-6 Inhibition | 2D-QSAR (MLR) | Validated model generated to identify leads. | scispace.com, researchgate.net |

Advanced Quantum Chemical Calculations (e.g., Density Functional Theory, Hirshfeld Surface Analysis)

Advanced quantum chemical calculations provide deep insights into the electronic structure, molecular geometry, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these calculations.

For 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set were performed to optimize the molecular geometry. smolecule.com These calculations confirmed that the piperidine ring adopts a thermodynamically stable chair conformation. smolecule.com Similar DFT studies on related piperidin-4-one derivatives, also at the B3LYP/6-31G(d,p) level, have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding molecular stability and reactivity. tandfonline.com

Hirshfeld surface analysis is another computational method used to visualize and quantify intermolecular interactions within a crystal. For a related benzamide derivative, Hirshfeld analysis revealed the contributions of different types of interactions to the crystal packing. researchgate.net The analysis showed that H···H (45.9%), H···N/N···H (23.3%), H···C/C···H (16.2%), and H···O/O···H (12.3%) were the most significant interactions, highlighting the importance of hydrogen bonding and van der Waals forces in stabilizing the crystal structure. researchgate.net

| Method | Compound/Derivative Class | Key Findings | Reference |

| DFT | 4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide | Geometry optimization confirmed a stable chair conformation for the piperidine ring. | smolecule.com |

| DFT | (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Calculated HOMO-LUMO energies to assess stability and reactivity. | tandfonline.com |

| Hirshfeld Surface Analysis | N-(pyridin-4-ylmethyl)benzamide derivative | Quantified intermolecular contacts: H···H (45.9%), H···N/N···H (23.3%), H···C/C···H (16.2%), H···O/O···H (12.3%). | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides valuable information on the conformational flexibility of a ligand and the stability of a ligand-protein complex.

MD simulations have been crucial in validating the results of molecular docking for this compound analogues. In a study on indole-based benzamide derivatives targeting the estrogen receptor, 100-nanosecond (ns) MD simulations were performed to confirm the stability of the docked poses. pensoft.net Similarly, for derivatives of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, 100-ns MD simulations were run to assess the stability of the ligand-receptor complexes, with a root-mean-square deviation (RMSD) of greater than 2.5 Å suggesting weak binding.

Longer simulations, such as the 500-ns MD runs for piperidine derivatives targeting histamine (B1213489) H3 and sigma-1 receptors, have been used to thoroughly examine the stability of the compounds within the binding pocket and to correlate these findings with experimental binding affinities. acs.org These simulations provide a dynamic picture of the binding event, revealing how the ligand and protein adapt to each other over time, which is critical for understanding the mechanism of action and for designing more effective inhibitors. peerj.comresearchgate.net

Prediction of Drug-like Properties and Prioritization of Analogues

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties is a critical step in early-stage drug discovery. These predictions help to prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

For derivatives of this compound, various ADMET properties have been predicted using computational tools. In the study of AChE inhibitors, the most potent derivative was predicted to have promising ADME properties, superior to the reference drug donepezil (B133215). mui.ac.irnih.gov Another study on 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide provided specific predicted values for its properties. vulcanchem.com The predictions indicated it is likely a substrate for the metabolic enzyme CYP3A4, has a moderate bioavailability score of 0.55, and is non-mutagenic in the Ames test. vulcanchem.com

Further computational assessments for related structures have provided predictions on lipophilicity (LogP), aqueous solubility, plasma stability, and potential for crossing the blood-brain barrier. vulcanchem.comvulcanchem.com These predictive models, often based on Lipinski's "rule of five," are essential for prioritizing which analogues should be synthesized and advanced to more resource-intensive experimental testing. pensoft.net

| Predicted Property | Value/Finding | Derivative | Reference |

| Metabolism | CYP3A4 substrate (probability 0.87) | 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide | vulcanchem.com |

| Bioavailability Score | 0.55 (moderate) | 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide | vulcanchem.com |

| Mutagenicity | Ames Test: Negative | 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide | vulcanchem.com |

| Lipophilicity (LogP) | 2.1 ± 0.3 | 2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide | vulcanchem.com |

| Aqueous Solubility | 12.7 mg/L (at 25°C) | 2-methoxy-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide | vulcanchem.com |

| Plasma Stability | 94% remaining after 1h (human plasma) | 2-fluoro-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide | vulcanchem.com |